molecular formula C6H7N3O B12124134 5,6-Dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 29274-30-4

5,6-Dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B12124134
CAS No.: 29274-30-4
M. Wt: 137.14 g/mol
InChI Key: HVOZDWCKPHOSNJ-UHFFFAOYSA-N
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Description

5,6-Dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with various carbonyl compounds, followed by cyclization to form the pyrazolopyrimidine core . The reaction conditions often include the use of catalysts such as potassium carbonate and iodine .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, potassium carbonate, and various oxidizing and reducing agents . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, iodocyclization reactions can produce iodinated derivatives of the compound .

Mechanism of Action

The mechanism of action of 5,6-Dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, as a BTK inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways . This inhibition disrupts the survival and proliferation of B-cells, making it a valuable compound in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific structural features that allow it to interact with a variety of biological targets. Its versatility in undergoing different chemical reactions also makes it a valuable compound for synthesizing diverse derivatives with potential therapeutic applications.

Properties

CAS No.

29274-30-4

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C6H7N3O/c10-6-2-3-7-5-1-4-8-9(5)6/h1,4,7H,2-3H2

InChI Key

HVOZDWCKPHOSNJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC=NN2C1=O

Origin of Product

United States

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